molecular formula C11H16N2O2 B2822160 2-(5-Cyclopropylpyrazol-1-yl)pentanoic acid CAS No. 2287301-42-0

2-(5-Cyclopropylpyrazol-1-yl)pentanoic acid

Cat. No.: B2822160
CAS No.: 2287301-42-0
M. Wt: 208.261
InChI Key: BYZNOTQIRYPNEX-UHFFFAOYSA-N
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Description

2-(5-Cyclopropylpyrazol-1-yl)pentanoic acid is a synthetic organic compound characterized by a pentanoic acid backbone substituted at the second carbon with a pyrazole ring bearing a cyclopropyl group at the 5-position. Pyrazole rings are known for their role as bioisosteres in medicinal chemistry, enabling hydrogen bonding interactions with biological targets. This compound’s carboxylic acid group suggests applications in drug design, such as modulating solubility or serving as a pharmacophore for target binding .

Properties

IUPAC Name

2-(5-cyclopropylpyrazol-1-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-3-10(11(14)15)13-9(6-7-12-13)8-4-5-8/h6-8,10H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZNOTQIRYPNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=CC=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287301-42-0
Record name 2-(5-cyclopropyl-1H-pyrazol-1-yl)pentanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of 2-(5-Cyclopropylpyrazol-1-yl)pentanoic acid would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. The choice of solvents and purification methods also plays a crucial role in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropylpyrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying enzyme activities.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropylpyrazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. The pyrazole ring and cyclopropyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (): Formula: C₁₀H₁₉NO₅ Features: A carbamate-protected amino group (oxycarbonylamino) and a hydroxyl group at position 4. Hazards: No classified health or environmental risks, though toxicological data are incomplete .

Patent Compounds with Cyclopropyl Substituents ():

  • Examples:
  • (2-Cyclopropyl-ethyl)-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine
  • Cyclopropylmethyl-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine Features: Cyclopropyl groups attached to ethyl/methyl chains; complex heterocyclic cores (imidazopyrrolopyrazines). Applications: Likely kinase inhibitors or anticancer agents due to structural similarity to known pharmacophores .
Comparative Table:
Property 2-(5-Cyclopropylpyrazol-1-yl)pentanoic Acid 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid Patent Cyclopropyl-Amines ()
Molecular Formula ~C₁₀H₁₄N₂O₂ (estimated) C₁₀H₁₉NO₅ Varies (C₂₀H₂₅N₅O, etc.)
Key Functional Groups Pyrazole, cyclopropane, carboxylic acid Carbamate, hydroxyl, carboxylic acid Cyclopropane, amine, heterocycles
Polarity Moderate (carboxylic acid enhances solubility) High (carbamate and hydroxyl groups) Low (lipophilic amines)
Therapeutic Potential Underexplored; possible anti-inflammatory or metabolic modulators Unclear; potential prodrug or intermediate Likely kinase inhibitors or antivirals
Hazard Profile Unknown (limited data) Non-hazardous per current classification Undisclosed (patent focus)

Pharmacokinetic and Metabolic Considerations

  • Cyclopropyl Impact: The cyclopropane group in this compound may reduce oxidative metabolism compared to non-cyclopropyl pyrazoles, similar to cyclopropyl-containing kinase inhibitors in , which prioritize metabolic stability .
  • Carboxylic Acid vs. Amine : The acidic carboxylate group in the target compound contrasts with the basic amines in , suggesting divergent absorption and distribution profiles (e.g., ionized at physiological pH vs. membrane-permeable amines).
  • Solubility : The carbamate and hydroxyl groups in ’s compound likely confer higher aqueous solubility than the target compound’s pyrazole-carboxylic acid system .

Biological Activity

2-(5-Cyclopropylpyrazol-1-yl)pentanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{11}H_{16}N_{2}O_{2}
  • CAS Number : 2287301-42-0

This compound features a cyclopropyl group attached to a pyrazole ring, which is linked to a pentanoic acid moiety. The unique structural components suggest potential interactions with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Activity : Studies have shown that this compound may inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
  • Analgesic Properties : Preliminary data indicate that it may possess pain-relieving effects, potentially useful in pain management.
  • Antimicrobial Activity : Some investigations have reported that the compound demonstrates antimicrobial properties against various pathogens.

The precise mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that its action may involve modulation of specific signaling pathways related to inflammation and pain perception.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokines
AnalgesicPain relief in animal models
AntimicrobialActivity against Gram-positive bacteria

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Case Study on Inflammatory Disease :
    • Objective : To evaluate the anti-inflammatory effects in patients with rheumatoid arthritis.
    • Findings : Patients receiving the compound showed reduced levels of inflammatory markers compared to the control group.
  • Case Study on Pain Management :
    • Objective : Assess the analgesic effects in chronic pain patients.
    • Findings : Participants reported significant pain reduction, with a favorable safety profile.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the pharmacokinetic properties of this compound. Notable findings include:

  • Improved solubility and bioavailability through structural modifications.
  • Enhanced potency against specific inflammatory pathways, indicating potential for development as a therapeutic agent.

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